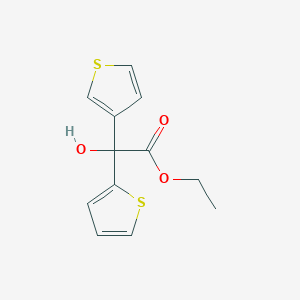
ethyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of ethyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate can be achieved through various synthetic routes. Industrial production methods may involve the use of Grignard reagents such as 2-thiophenylmagnesium bromide and subsequent reactions with ethyl 2-oxo-2-thiophen-3-ylacetate .
Chemical Reactions Analysis
Ethyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Ethyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, thiophene derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Ethyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tiotropium: A bronchodilator with a thiophene-based structure.
These compounds share the thiophene ring system but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C12H12O3S2 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C12H12O3S2/c1-2-15-11(13)12(14,9-5-7-16-8-9)10-4-3-6-17-10/h3-8,14H,2H2,1H3 |
InChI Key |
PXBROSFDZTYWRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CSC=C1)(C2=CC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


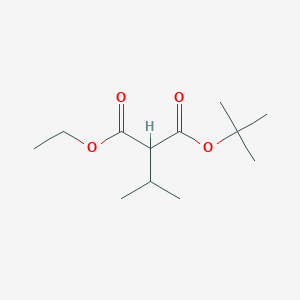
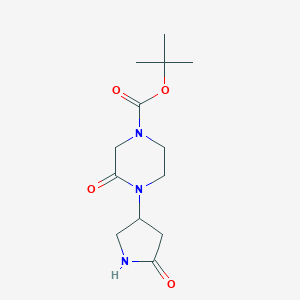
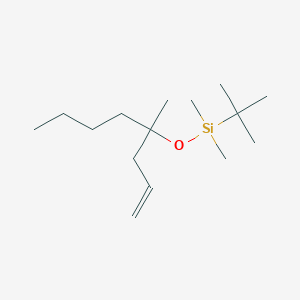
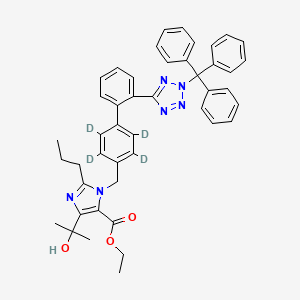
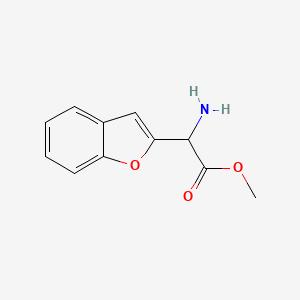
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)

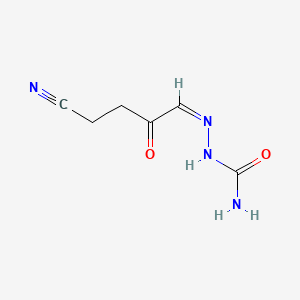
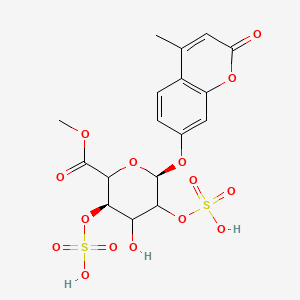
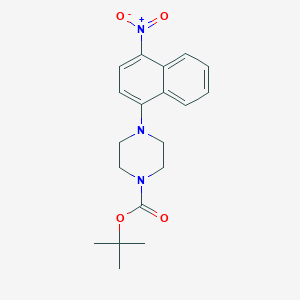
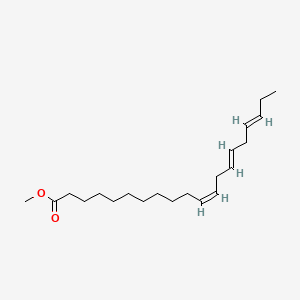
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)

